molecular formula C18H21N5O2S B2683633 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1421467-25-5

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2683633
CAS RN: 1421467-25-5
M. Wt: 371.46
InChI Key: TVMZWKRCSONJSL-UHFFFAOYSA-N
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Description

The compound “N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the sulfonamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfonamide group. For example, the pyrrole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the sulfonamide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Compounds derived from the chemical structure of interest have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study discussed the synthesis of novel heterocyclic compounds with a sulfamido moiety, which were tested for their antimicrobial activities. Some derivatives showed promising results against both bacteria and fungi (Nunna et al., 2014).

Spectroscopic and Molecular Structure Analysis

  • Another research focused on the comprehensive spectroscopic and molecular structure investigation of a sulfamethazine Schiff-base, which is structurally similar to the compound . The study employed various techniques including FTIR, NMR, and mass spectrometry to elucidate the structure and electronic properties of the molecule (Mansour & Ghani, 2013).

Synthesis of Derivatives for Biological Screening

  • Derivatives of the mentioned compound have been synthesized and screened against Gram-positive and Gram-negative bacteria and fungi. The study aimed at finding promising derivatives with enhanced antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2009).

Pharmacokinetic Studies

  • A method was developed for the sensitive determination of a novel orally active non-peptide antagonist, structurally related to the compound, in rat plasma and tissues using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study highlights the importance of analytical techniques in understanding the pharmacokinetic properties of new therapeutic agents (Ohashi et al., 1999).

Coordination Chemistry and SAR Analysis

  • Research on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) provided insights into molecular structures, spectral properties, and structure-activity relationships (SAR). The study contributes to the understanding of how structural modifications affect the biological activity of these compounds (Mansour, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-14-5-6-16(15(2)11-14)26(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMZWKRCSONJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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